molecular formula C12H17N3O2 B12520725 3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide

3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide

Cat. No.: B12520725
M. Wt: 235.28 g/mol
InChI Key: GPBZBAUQTGVTSX-UHFFFAOYSA-N
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Description

3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide is an organic compound with a complex structure that includes an amino group, a butenylamino group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-amino-5-methoxybenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.

    Introduction of the Butenylamino Group: The butenylamino group can be introduced through a nucleophilic substitution reaction, where the amino group on the benzamide core reacts with a butenyl halide under basic conditions.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The amino and methoxy groups on the benzamide core can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzamide core, while reduction may produce reduced amine or alcohol derivatives.

Scientific Research Applications

3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor or activator of specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(but-3-en-1-ylamino)-5-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    3-Amino-4-(but-3-en-1-ylamino)-5-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    3-Amino-4-(but-3-en-1-ylamino)-5-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-Amino-4-(but-3-en-1-ylamino)-5-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to specific molecular targets.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-amino-4-(but-3-enylamino)-5-methoxybenzamide

InChI

InChI=1S/C12H17N3O2/c1-3-4-5-15-11-9(13)6-8(12(14)16)7-10(11)17-2/h3,6-7,15H,1,4-5,13H2,2H3,(H2,14,16)

InChI Key

GPBZBAUQTGVTSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1NCCC=C)N)C(=O)N

Origin of Product

United States

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